molecular formula C6H6N2O2 B022164 5-Hydroxynicotinamide CAS No. 101512-21-4

5-Hydroxynicotinamide

Cat. No. B022164
M. Wt: 138.12 g/mol
InChI Key: UIJCDEKRKCCYIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxynicotinamide and related compounds often involves complex organic reactions that require precise conditions. For instance, the synthesis of related Sedum alkaloid 5-hydroxysedamine, which shares structural similarities with 5-Hydroxynicotinamide, utilizes hydroformylation to form the piperidine ring, demonstrating the intricate methods needed to introduce hydroxy groups into nicotinamide derivatives (Bates et al., 2014).

Molecular Structure Analysis

The molecular structure of 5-Hydroxynicotinamide, like its analogs, is characterized by specific interactions such as hydrogen bonding. For example, studies on phenol–isonicotinamide adducts reveal the robustness of phenol⋯pyridine and amide N–H⋯O hydrogen bonding, which are key for the self-assembly of discrete aggregates and infinite chains in crystal engineering (Peddy Vishweshwar et al., 2003).

Chemical Reactions and Properties

5-Hydroxynicotinamide and its derivatives participate in a variety of chemical reactions, exhibiting unique properties due to their functional groups. For instance, the interaction between 5-sulfosalicylic acid and nicotinamide derivatives demonstrates the formation of hydrogen-bonded complexes, highlighting the role of the pyridine nitrogen atom in bonding and the potential for second harmonic frequency generation (I. Bryndal et al., 2014).

Physical Properties Analysis

The physical properties of 5-Hydroxynicotinamide derivatives, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular interactions. Research on 2D Zinc(II) coordination polymers with 5-hydroxynicotinic acid illustrates the impact of molecular design on the formation of covalent structures and supramolecular networks, which are critical for the material's physical characteristics (Zhang et al., 2011).

Scientific Research Applications

  • Cardiac Applications : A study by Notsu et al. (1992) highlighted that 5-hydroxydecanoate, a compound related to 5-Hydroxynicotinamide, can inhibit ATP-sensitive K+ channels, suggesting a potential antiarrhythmic effect on ischemic hearts (Notsu et al., 1992).

  • Alcohol Dependence Monitoring : Helander et al. (1994) found that 5-hydroxytryptophol, another related compound, can improve the detection of alcohol relapse by monitoring urinary ratios, indicating its utility in clinical and forensic settings (Helander et al., 1994).

  • Neuroscience and Pain Management : The depressant effect of 5-hydroxytryptamine (5-HT) on spinothalamic tract cells, as studied by Jordan et al. (1978), potentially affects responses to glutamate pulses. This research has implications in neuroscience and pain management (Jordan et al., 1978).

  • Psychiatric Disorder Treatment : Nutt et al. (2020) discussed the promise of psilocybin, a compound similar in structure to 5-HT, for treating depression and addiction. The study suggests that 5-HT2A receptor agonists could address a range of serious disorders (Nutt et al., 2020).

  • Drug Development : Luo et al. (2014) highlighted the use of quantitative structure-activity relationship models to identify novel and potent 5-HT1A ligands. These findings could lead to the development of new drugs for mood and anxiety disorders (Luo et al., 2014).

  • Pharmacology : Thompson (2013) reported on over 500 ligands identified for the 5-HT3 receptor, which could significantly impact clinical and veterinary research (Thompson, 2013).

Safety And Hazards

5-Hydroxynicotinamide may cause skin irritation, serious eye irritation, and respiratory irritation . In case of exposure, it is recommended to wash off with soap and plenty of water, rinse eyes cautiously with water for several minutes, and remove the person to fresh air if inhaled .

properties

IUPAC Name

5-hydroxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJCDEKRKCCYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143974
Record name 3-Pyridinecarboxamide, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxynicotinamide

CAS RN

101512-21-4
Record name 3-Pyridinecarboxamide, 5-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101512214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxypyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Acheson, F Hole - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Isoquinoline and dimethyl acetylenedicarboxylate gave trimethyl benzo-[glindolizine-1, ZJ3-tricarboxylate or tetramethyl 1 1bH-benzo [u] quinolizine-1, 2, 3, 4-tetracarboxyIate according …
Number of citations: 0 pubs.rsc.org

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